Androgen receptor antagonist 2
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Overview
Description
Androgen receptor antagonist 2 is a compound that inhibits the action of androgens by blocking the androgen receptor. Androgens, such as testosterone and dihydrotestosterone, play a crucial role in the development and progression of prostate cancer. By inhibiting these receptors, this compound can be used in the treatment of prostate cancer, particularly in cases where the cancer has become resistant to other forms of therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with specific functional groups that enhance the compound’s activity and selectivity .
Scientific Research Applications
Androgen receptor antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression related to androgen signaling.
Medicine: Primarily used in the treatment of prostate cancer, especially in cases of castration-resistant prostate cancer.
Mechanism of Action
The mechanism of action of androgen receptor antagonist 2 involves binding to the androgen receptor, preventing the natural ligands (testosterone and dihydrotestosterone) from activating the receptor. This inhibition blocks the receptor’s ability to translocate to the nucleus and initiate the transcription of androgen-responsive genes. The compound’s high affinity for the androgen receptor and its ability to disrupt receptor signaling pathways make it an effective therapeutic agent .
Comparison with Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action but different chemical structure.
Apalutamide: Another second-generation antagonist with enhanced selectivity and potency.
Darolutamide: Known for its lower potential for central nervous system side effects due to its inability to cross the blood-brain barrier
Uniqueness: Androgen receptor antagonist 2 stands out due to its unique chemical structure, which provides a balance between high receptor affinity and favorable pharmacokinetic properties. Its ability to overcome resistance mechanisms seen with other androgen receptor antagonists makes it a valuable addition to the therapeutic arsenal against prostate cancer .
Properties
Molecular Formula |
C21H15F5N4O2S |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F5N4O2S/c1-20(2)18(32)29(14-7-4-10(9-27)15(16(14)23)21(24,25)26)19(33)30(20)11-5-6-12(13(22)8-11)17(31)28-3/h4-8H,1-3H3,(H,28,31) |
InChI Key |
CGRMNGGGSWLDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=C(C(=C(C=C3)C#N)C(F)(F)F)F)C |
Origin of Product |
United States |
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